1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a methoxyethyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.
Attachment of the Pyrrole Moiety: The pyrrole moiety can be attached through a condensation reaction with a suitable pyrrole derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrrole moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A structurally related compound with a similar pyrrole moiety.
2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: Another compound with a similar indole core but different substituents.
Uniqueness
1-(2-methoxyethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[(1-methylpyrrol-2-yl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C18H21N3O2/c1-20-9-5-7-15(20)13-19-18(22)17-12-14-6-3-4-8-16(14)21(17)10-11-23-2/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) |
InChI Key |
BDLMEGVJVRNCFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)C2=CC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
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